molecular formula C20H19NO5 B611552 Udonitrectag CAS No. 1458063-04-1

Udonitrectag

Cat. No.: B611552
CAS No.: 1458063-04-1
M. Wt: 353.4 g/mol
InChI Key: SEKGLVUAECPQQM-NHAYFPRASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Udonitrectag is synthesized through a series of chemical reactions involving the formation of a bicyclic structure. The synthesis involves the use of specific reagents and catalysts to achieve the desired configuration and purity. The compound is typically prepared in a laboratory setting under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The compound is then purified using techniques like crystallization or chromatography to achieve the required purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Udonitrectag undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

Udonitrectag has a wide range of scientific research applications, including:

Mechanism of Action

Udonitrectag exerts its effects by binding to the tropomyosin kinase A (TrkA) receptor, mimicking the activity of nerve growth factor. This binding activates downstream signaling pathways that promote cell survival, differentiation, and trophic support. The compound’s interaction with the TrkA receptor leads to the activation of various molecular targets and pathways involved in cell growth and repair .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to mimic the activity of nerve growth factor while being a low molecular weight compound. This allows for better stability and easier synthesis compared to larger protein-based neurotrophins. Additionally, its specific binding to the TrkA receptor makes it a valuable tool for studying nerve growth factor pathways and developing new therapeutic agents .

Properties

CAS No.

1458063-04-1

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(1S,4R,5R,7S)-3,4-dibenzyl-2-oxo-6,8-dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

InChI

InChI=1S/C20H19NO5/c22-18-16-17(19(23)24)26-20(25-16)15(11-13-7-3-1-4-8-13)21(18)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2,(H,23,24)/t15-,16+,17+,20-/m1/s1

InChI Key

SEKGLVUAECPQQM-NHAYFPRASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]3O[C@@H]([C@H](O3)C(=O)O)C(=O)N2CC4=CC=CC=C4

SMILES

C1=CC=C(C=C1)CC2C3OC(C(O3)C(=O)O)C(=O)N2CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2C3OC(C(O3)C(=O)O)C(=O)N2CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Udonitrectag

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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